molecular formula C20H21NO3 B14694206 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one CAS No. 35202-58-5

7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one

Katalognummer: B14694206
CAS-Nummer: 35202-58-5
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: SAJGXCJTYSNGJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of methoxy groups, phenyl rings, and a hexahydro-benzoisoindole core, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical research.

Wirkmechanismus

The mechanism of action of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by modulating oxidative stress and inhibiting the growth of certain microorganisms . The exact molecular targets and pathways involved are still under investigation, but its antioxidant properties are thought to play a significant role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one stands out due to its unique structural features and diverse applications. Similar compounds include other benzoisoindole derivatives and methoxy-substituted phenyl compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Eigenschaften

CAS-Nummer

35202-58-5

Molekularformel

C20H21NO3

Molekulargewicht

323.4 g/mol

IUPAC-Name

7,8-dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydrobenzo[e]isoindol-3-one

InChI

InChI=1S/C20H21NO3/c1-23-17-9-13-8-15(12-6-4-3-5-7-12)19-16(11-21-20(19)22)14(13)10-18(17)24-2/h3-7,9-10,15-16,19H,8,11H2,1-2H3,(H,21,22)

InChI-Schlüssel

SAJGXCJTYSNGJN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C3CNC(=O)C3C(CC2=C1)C4=CC=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.